Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride blood-brain barrier permeability
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride blood-brain barrier permeability
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the blood-brain barrier (BBB) permeability of the novel compound, Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. Navigating the BBB is a critical hurdle for the development of any centrally acting therapeutic, as it is estimated that only about 2% of small molecules can effectively cross this barrier.[1] This document outlines a multi-tiered strategy, from initial in silico predictions to definitive in vivo measurements, explaining the causal logic behind each experimental choice and providing detailed, field-proven protocols.
Introduction: The Central Challenge of CNS Drug Delivery
The blood-brain barrier is a highly selective, dynamic interface composed of brain capillary endothelial cells, pericytes, and astrocytes.[2] Its primary function is to protect the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential nutrients.[3] This protective function, however, presents a major obstacle for drug delivery.[4] Two primary mechanisms govern a compound's ability to cross the BBB: passive diffusion, which is largely dictated by physicochemical properties, and carrier-mediated transport, which involves interactions with influx and efflux transporter proteins.[2][4]
A prominent efflux transporter at the BBB is P-glycoprotein (P-gp, or MDR1), an ATP-dependent pump that actively removes a wide range of xenobiotics from the brain endothelial cells back into the bloodstream, thereby limiting their CNS accumulation.[3][5] Identifying whether a compound is a P-gp substrate is therefore as crucial as assessing its passive permeability.[6] This guide details a systematic approach to characterize the BBB penetration potential of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride.
Stage 1: In Silico & Physicochemical Profile
The initial assessment begins with an analysis of the compound's fundamental physicochemical properties, which provides a theoretical prediction of its capacity for passive diffusion across the lipophilic BBB. While specific experimental data for Piperazin-1-yl(pyridin-4-yl)methanone is not publicly available, we can infer properties from its core structure, 1-(4-Pyridyl)piperazine.[7]
| Property | Estimated Value / Guideline | Rationale for BBB Permeability |
| Molecular Weight (MW) | ~264 g/mol (as dihydrochloride) | Lower MW (< 400-500 Da) is generally favored for passive diffusion. The value is within an acceptable range. |
| Topological Polar Surface Area (TPSA) | Moderate (predicted > 50 Ų) | TPSA is a strong predictor of permeation. For CNS drugs, a TPSA of < 70-80 Ų is often considered optimal.[4] |
| LogP (Lipophilicity) | Low to Moderate (predicted ~0.3 for free base) | A LogP between 1 and 3 is often optimal. Very low LogP limits lipid membrane partitioning, while very high LogP can lead to non-specific binding. |
| Hydrogen Bond Donors | >1 | Fewer hydrogen bond donors (< 3-5) are preferred as they reduce the energetic cost of desolvation required to enter the lipid membrane. |
| Hydrogen Bond Acceptors | >3 | A lower count is generally favorable. |
Initial Hypothesis: Based on these general properties, the compound's moderate polarity and hydrogen bonding capacity suggest that passive diffusion alone may not be sufficient for high BBB penetration. The potential for interaction with active transporters must be investigated.
Stage 2: In Vitro Assessment of Permeability and Efflux
The next stage employs a combination of cell-free and cell-based in vitro assays to provide rapid, quantitative data on passive permeability and active transport. This tiered approach allows for cost-effective screening before committing to more resource-intensive in vivo studies.[8][9]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free model that exclusively measures passive diffusion.[8] It uses a synthetic membrane coated with a lipid mixture that mimics the BBB, providing a clean measure of transcellular permeability without the confounding influence of transporters or metabolism.[10]
Caption: A tiered approach to assessing BBB permeability.
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Prepare Lipid Membrane: Solubilize a commercial brain lipid mixture in a volatile solvent like dodecane.[11]
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Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well filter donor plate and allow the solvent to evaporate, leaving a stable artificial membrane.[11]
-
Prepare Solutions:
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Donor Solution: Dissolve Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride and control compounds (high and low permeability standards) in a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of ~500 µM.[11]
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Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[11]
-
-
Assemble & Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[11]
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Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[8][11]
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Calculate Permeability: The apparent permeability coefficient (Pe) is calculated. Compounds are typically classified as follows:
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Pe > 4.0 x 10-6 cm/s: High probability of BBB penetration.
-
Pe < 2.0 x 10-6 cm/s: Low probability of BBB penetration.
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MDCK-MDR1 Permeability Assay
This assay is crucial for determining if the test compound is a substrate of the P-gp efflux pump.[12] It utilizes a Madin-Darby Canine Kidney (MDCK) cell line that has been transfected to overexpress the human MDR1 gene, which codes for P-gp.[13][14] The cells are grown to form a confluent, polarized monolayer on a semi-permeable membrane, creating a robust in vitro barrier model.[12]
Caption: P-gp actively pumps drugs out of endothelial cells.
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Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filter inserts in a 24- or 96-well plate and culture for 3-5 days to form a confluent monolayer.[12][15]
-
Verify Monolayer Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >600 Ohms/cm²) indicates the formation of tight junctions, essential for a valid assay.[15]
-
Bidirectional Transport:
-
Apical-to-Basolateral (A→B): Add the test compound (typically 1-10 µM) to the apical (upper) chamber. This mimics transport from blood to brain.[12]
-
Basolateral-to-Apical (B→A): In a separate set of wells, add the test compound to the basolateral (lower) chamber. This measures transport from brain to blood and is critical for identifying efflux.[12]
-
-
Incubation & Sampling: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 60-90 minutes.[12][15] At the end of the incubation, collect samples from both chambers.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculations & Interpretation:
-
Calculate the apparent permeability (Papp) for both directions (Papp, A→B and Papp, B→A).[15]
-
Calculate the Efflux Ratio (ER) = Papp, B→A / Papp, A→B .[12]
-
Interpretation:
-
An ER ≥ 2.0 strongly indicates that the compound is a substrate for an active efflux transporter, likely P-gp.[12]
-
The Papp, A→B value provides an indication of the overall permeability, including passive diffusion and any potential influx.
-
-
Stage 3: In Vivo Confirmation
While in vitro assays are powerful screening tools, in vivo studies are the definitive method for quantifying CNS exposure in a complex physiological system.[16] The gold-standard metric is the unbound brain-to-plasma partition coefficient (Kp,uu,brain).
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain)
This parameter represents the ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in plasma at steady-state.[17] It is the most accurate measure of BBB transport because it corrects for non-specific binding in both plasma and brain tissue, isolating the efficiency of the transport process itself.[18][19]
-
Kp,uu,brain ≈ 1: The compound crosses the BBB primarily by passive diffusion.[16]
-
Kp,uu,brain < 1: Active efflux is dominant, limiting brain exposure.[16]
-
Kp,uu,brain > 1: An active influx mechanism is likely involved.[16]
-
Compound Administration: Administer Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride to a cohort of rodents (e.g., mice or rats) via a route that achieves steady-state plasma concentrations (e.g., intravenous infusion).
-
Sample Collection: At a predetermined time point corresponding to steady-state, collect terminal blood and whole brain samples.[19]
-
Homogenization & Analysis: Homogenize the brain tissue. Measure the total concentration of the compound in both plasma and brain homogenate using LC-MS/MS. This yields the total brain-to-plasma ratio (Kp,brain).
-
Determine Unbound Fractions:
-
Plasma (fu,plasma): Measure the fraction of the drug not bound to plasma proteins using an equilibrium dialysis or ultrafiltration assay.
-
Brain (fu,brain): Measure the fraction of the drug not bound to brain tissue using an equilibrium dialysis assay with brain homogenate.[18]
-
-
Calculate Kp,uu,brain:
-
Kp,uu,brain = (Total Brain Concentration / Total Plasma Concentration) * (fu,plasma / fu,brain) [17]
-
Data Synthesis and Interpretation
The power of this tiered approach lies in the synthesis of all data points to build a comprehensive BBB permeability profile.
| Assay | Hypothetical Result | Interpretation |
| PAMPA-BBB | Pe = 1.5 x 10-6 cm/s | Low to moderate passive permeability.[8] |
| MDCK-MDR1 | Papp, A→B = 0.8 x 10-6 cm/s, Efflux Ratio = 8.5 | Permeability is low, and the compound is a strong substrate for the P-gp efflux pump.[12] |
| In Vivo Study | Kp,uu,brain = 0.09 | Confirms that active efflux severely restricts the compound's entry into and accumulation in the CNS.[16] |
References
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- Gonda, S., et al. (2013, April 8). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Retrieved from a URL provided by the grounding tool.
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- Djikic, T., et al. (2021, November 2). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. PubMed. Retrieved from a URL provided by the grounding tool.
- Uchida, Y., et al. (2011, November 15). Blood-brain barrier (BBB) pharmacoproteomics: reconstruction of in vivo brain distribution of 11 P-glycoprotein substrates based on the BBB transporter protein concentration, in vitro intrinsic transport activity, and unbound fraction in plasma and brain in mice. PubMed. Retrieved from a URL provided by the grounding tool.
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